molecular formula C23H29NO3S B1652498 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one CAS No. 1448074-96-1

1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one

Cat. No.: B1652498
CAS No.: 1448074-96-1
M. Wt: 399.5
InChI Key: HDMFGCLMBNXPDJ-UHFFFAOYSA-N
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Description

1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one is a versatile chemical compound with a unique structure that makes it suitable for various applications in scientific research. This compound is characterized by the presence of a pyrrolidine ring, a tert-butylsulfonyl group, and a diphenylpropanone moiety, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Tert-butylsulfonyl Group: The tert-butylsulfonyl group is introduced via sulfonylation reactions using tert-butylsulfonyl chloride and a suitable base.

    Attachment of the Diphenylpropanone Moiety: The final step involves the coupling of the pyrrolidine derivative with diphenylpropanone under specific reaction conditions, such as the use of a catalyst and controlled temperature.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles, appropriate solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one
  • 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one
  • 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(3-(4-fluorophenoxy)phenyl)propan-1-one

Uniqueness

1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one stands out due to its specific combination of functional groups, which impart unique chemical and biological properties

Properties

IUPAC Name

1-(3-tert-butylsulfonylpyrrolidin-1-yl)-3,3-diphenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO3S/c1-23(2,3)28(26,27)20-14-15-24(17-20)22(25)16-21(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,20-21H,14-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDMFGCLMBNXPDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001139749
Record name 1-Propanone, 1-[3-[(1,1-dimethylethyl)sulfonyl]-1-pyrrolidinyl]-3,3-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001139749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1448074-96-1
Record name 1-Propanone, 1-[3-[(1,1-dimethylethyl)sulfonyl]-1-pyrrolidinyl]-3,3-diphenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1448074-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanone, 1-[3-[(1,1-dimethylethyl)sulfonyl]-1-pyrrolidinyl]-3,3-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001139749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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